2-Hydroxy Cephalexin

Descripción general

Descripción

Synthesis Analysis

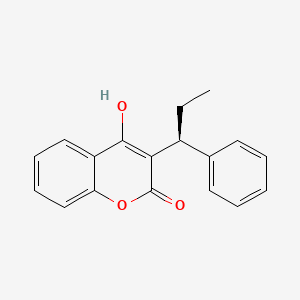

Cephalexin is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase . An efficient method for the enzymatic synthesis of cephalexin in a suspension aqueous solution system has been developed .Molecular Structure Analysis

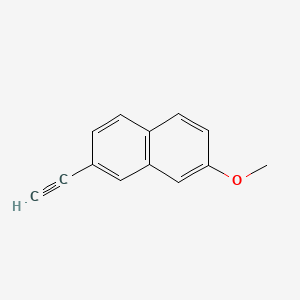

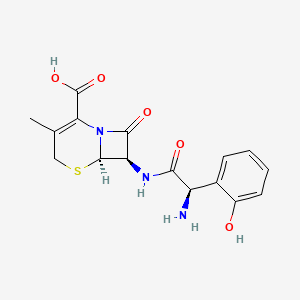

The molecular structure of 2-Hydroxy Cephalexin includes a beta lactam and a dihydrothiazide . The InChI string for the compound is InChI=1S/C16H17N3O5S/c1-7-6-25-15-11 (14 (22)19 (15)12 (7)16 (23)24)18-13 (21)10 (17)8-4-2-3-5-9 (8)20/h2-5,10-11,15,20H,6,17H2,1H3, (H,18,21) (H,23,24)/t10-,11-,15-/m1/s1 .Chemical Reactions Analysis

The synthesis of cephalexin involves the reaction of 7-ADCA and PGME, catalyzed by penicillin acylase . The presence of substrate inhibition was found to have a negative impact on all reactor configurations studied .Physical And Chemical Properties Analysis

The molecular weight of 2-Hydroxy Cephalexin is 363.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7 .Aplicaciones Científicas De Investigación

Antibacterial Applications in Medicine

2-Hydroxy Cephalexin is a derivative of the well-known antibiotic cephalexin, which is used to treat a variety of bacterial infections. In medical research, this compound is studied for its enhanced efficacy against resistant bacterial strains. It’s particularly significant in the development of new formulations that can be more effective in treating infections caused by bacteria that have developed resistance to standard antibiotics .

Pharmacokinetic Studies

Research into the pharmacokinetics of 2-Hydroxy Cephalexin helps understand how the drug is absorbed, distributed, metabolized, and excreted in the body. This is crucial for determining appropriate dosages, understanding drug interactions, and enhancing the drug’s efficacy while minimizing side effects .

Biochemical Role

In biochemistry, 2-Hydroxy Cephalexin’s role is examined in the context of enzyme-substrate interactions, particularly with bacterial enzymes that the antibiotic targets. This research aids in the design of enzyme inhibitors that can serve as potent antibiotics with a mechanism of action based on the biochemical properties of 2-Hydroxy Cephalexin .

Clinical Trials

2-Hydroxy Cephalexin is subject to clinical trials to evaluate its safety and effectiveness in treating infections. These trials are essential for the approval of new drugs and for expanding the applications of existing medications to include more types of infections or different patient demographics .

Industrial Applications

In the pharmaceutical industry, 2-Hydroxy Cephalexin is involved in the large-scale synthesis of cephalosporins. Research in this area focuses on improving production processes to make them more efficient and environmentally friendly, thereby reducing costs and the ecological footprint of antibiotic production .

Environmental Impact

The environmental impact of 2-Hydroxy Cephalexin is a growing field of study. Researchers are investigating the effects of antibiotic contamination in water systems and soil, assessing the risk of antibiotic resistance development, and exploring biodegradation pathways to mitigate environmental risks .

Mecanismo De Acción

Target of Action

2-Hydroxy Cephalexin, like its parent compound Cephalexin, is a first-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

2-Hydroxy Cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Unlike penicillins, cephalosporins like 2-Hydroxy Cephalexin are more resistant to the action of beta-lactamase . This resistance allows them to effectively inhibit cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell .

Biochemical Pathways

The synthesis of 2-Hydroxy Cephalexin involves enzymatic reactions. It is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME) . The process is catalyzed by penicillin acylase .

Pharmacokinetics

Cephalexin, and by extension 2-Hydroxy Cephalexin, exhibits rapid absorption with a half-life of 0.5–1.2 hours . It is 90% eliminated unchanged from the kidney with a clearance of 4.3 mL/min/kg . The human jejunal permeability (Peff) of cephalexin is 1.56 10 4 cm/s, depicting its utmost importance in drug absorption .

Result of Action

The action of 2-Hydroxy Cephalexin results in the inhibition of bacterial cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell . This makes it effective in treating various bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .

Action Environment

The presence of cephalosporin antibiotics like 2-Hydroxy Cephalexin in the environment is a significant concern due to their potential to cause antibiotic resistance . The release of these antibiotics in the environment, particularly in aquatic environments, can increase public health concerns due to their adverse biological effects . Therefore, understanding the environmental factors that influence the action, efficacy, and stability of 2-Hydroxy Cephalexin is crucial for both its effective use and environmental safety.

Safety and Hazards

Direcciones Futuras

Cephalexin is effective against a wide range of gram-positive cocci and demonstrates its efficacy against gram-negative bacteria, particularly Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae . It is used to treat a number of susceptible bacterial infections through inhibition of cell wall synthesis . For female patients diagnosed with uUTI, cephalexin dosed 500 mg twice daily is equally effective as cephalexin dosed 500 mg 4 times per day .

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-4-2-3-5-9(8)20/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXVKLLSHPANDN-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215172-75-1 | |

| Record name | 2-Hydroxycephalexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215172751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYCEPHALEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKZ86TVS3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)

![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)

![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)